2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
CAS No.:
Cat. No.: VC16540554
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H12N2O4 |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |
Standard InChI Key | UBTIYKMYANVKMU-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol (calculated from PubChem data for analogous compounds) . Key structural features include:
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α-Methyl group: Introduces steric bulk, potentially affecting conformational flexibility and intermolecular interactions.
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2-Nitrophenyl moiety: The nitro group at the ortho position creates steric hindrance with adjacent substituents and enhances electron-withdrawing effects, influencing reactivity and solubility.
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Chirality: The α-carbon is a stereogenic center, necessitating enantioselective synthesis for specific applications.
Table 1: Comparative Structural Data for Nitrophenylalanine Derivatives
Spectroscopic Properties
While experimental data for the target compound are unavailable, predictions can be made based on related structures:
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IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1520 and ~1350 cm⁻¹).
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NMR: The ortho-nitro group would deshield adjacent protons, with aromatic protons appearing as complex multiplets (δ 7.5–8.5 ppm). The α-methyl group would resonate as a singlet near δ 1.5 ppm .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid can be adapted from methodologies used for analogous nitroaromatic amino acids. A plausible route involves a modified Knoevenagel condensation:
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Aldehyde Preparation: 2-Nitrobenzaldehyde serves as the aromatic precursor.
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Condensation with Methylmalonic Acid: Reacting 2-nitrobenzaldehyde with methylmalonic acid in the presence of ammonium acetate and a catalytic base (e.g., piperidine) under reflux in 1-butanol :
This method, adapted from Kashif et al. (2018), typically yields 65–80% for similar substrates .
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Enantiomeric Resolution: Chiral chromatography or enzymatic resolution may be required to isolate the desired enantiomer.
Table 2: Reaction Conditions for Nitroaromatic Amino Acid Synthesis
Parameter | Condition | Role in Synthesis |
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Solvent | 1-Butanol | High boiling point aids reflux |
Catalyst | Ammonium acetate | Facilitates imine formation |
Temperature | Reflux (~117°C) | Accelerates condensation |
Reaction Time | 1.5–2 hours | Ensures complete CO₂ evolution |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance yield and purity by improving heat transfer and mixing efficiency. Post-synthesis purification might involve:
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Recrystallization: Using ethanol/water mixtures to remove unreacted starting materials.
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Ion-Exchange Chromatography: To isolate the zwitterionic form of the amino acid.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Expected to be low due to the hydrophobic nitrophenyl group; solubility may improve in polar aprotic solvents (e.g., DMSO).
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Thermal Stability: Decomposition likely occurs above 200°C, based on thermal gravimetric analysis (TGA) of similar nitro compounds.
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pH Sensitivity: The carboxylic acid (pKa ~2.3) and amino (pKa ~9.7) groups confer zwitterionic behavior in physiological pH ranges.
Crystallography
X-ray diffraction data for analogous compounds reveal:
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Planar Nitro Group: The nitro group aligns coplanar with the aromatic ring, maximizing resonance stabilization.
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Hydrogen Bonding: Intermolecular H-bonds between amino and carboxylate groups facilitate crystal packing .
Biological Activity and Applications
Drug Development Prospects
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Prodrug Design: The methyl group could modulate lipophilicity, enhancing blood-brain barrier penetration for neurological therapeutics.
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Peptide Mimetics: Incorporation into peptide chains may stabilize secondary structures or confer protease resistance .
Future Directions and Challenges
Research Priorities
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.
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Toxicity Profiling: Assessing mutagenic risks associated with nitro group reduction.
Industrial Applications
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Agrochemicals: Functionalization into herbicides targeting nitroreductase-expressing plants.
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Materials Science: As a monomer for nitro-containing polymers with tunable electronic properties.
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